molecular formula C21H30N2O4 B15257960 1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B15257960
M. Wt: 374.5 g/mol
InChI Key: HIKQQPQFSGMJMJ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C21H30N2O4 This compound is notable for its unique structure, which includes a benzyloxycarbonyl group and a dimethylpiperidinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.

    Attachment of the Dimethylpiperidinyl Group: The dimethylpiperidinyl group is introduced through a substitution reaction, often using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require nucleophiles such as amines or alcohols and may be catalyzed by acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar structure but lacks the dimethylpiperidinyl group.

    1-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid: This compound has a tert-butoxycarbonyl group instead of the dimethylpiperidinyl group.

Uniqueness

1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl and dimethylpiperidinyl groups, which confer specific chemical properties and potential biological activities.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C21H30N2O4/c1-15-8-16(2)11-22(10-15)19-9-18(20(24)25)12-23(13-19)21(26)27-14-17-6-4-3-5-7-17/h3-7,15-16,18-19H,8-14H2,1-2H3,(H,24,25)

InChI Key

HIKQQPQFSGMJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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